molecular formula C18H16N2O2 B2535833 N-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-77-2

N-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2535833
CAS No.: 852367-77-2
M. Wt: 292.338
InChI Key: QGCOTLSTBMPNEL-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a chemical compound for research use only. It is not approved for human or veterinary diagnostic or therapeutic applications. This molecule belongs to the class of indole-3-glyoxylamide derivatives, a scaffold recognized in medicinal chemistry for its diverse biological potential . While the specific properties of this analog are under investigation, structurally similar compounds have demonstrated significant research value. For instance, closely related molecules within this family have been reported to exhibit potent anti-proliferative activity against various human cancer cell lines, such as cervical (Hela), breast (MCF7), and liver (HepG2) cancers . The mechanism of action for these active analogs is often linked to the induction of apoptosis (programmed cell death) through caspase-8 and caspase-3 activation . In a different research context, other substituted acetamide derivatives featuring the indole moiety have been designed and synthesized as potential butyrylcholinesterase (BChE) inhibitors, representing a promising approach for Alzheimer's disease research . The specific substitution pattern on the phenyl ring (such as the 2,3-dimethyl group) and the indole nitrogen is critical for biological activity and selectivity, as established by structure-activity relationship (SAR) studies . Researchers are encouraged to investigate the specific applications of this particular compound further.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-6-5-9-15(12(11)2)20-18(22)17(21)14-10-19-16-8-4-3-7-13(14)16/h3-10,19H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCOTLSTBMPNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

α-Oxocarboxylic Acid/Isocyanate Condensation

This one-step method adapts protocols from indole-3-glyoxylic acid derivatives:

Procedure :

  • Indole-3-glyoxylic acid (1.0 eq) and 2,3-dimethylphenyl isocyanate (1.2 eq) are combined in anhydrous dichloromethane (0.5 mL/mmol substrate).
  • The reaction proceeds at 25°C for 16 hr under inert atmosphere.
  • Crude product is purified via silica gel chromatography (petroleum ether:ethyl acetate = 10:1), yielding 82–85% of pale-yellow crystals.

Key Data :

  • Melting Point : 110–112°C (lit. 110.5–112.1°C for analog 3ar)
  • Reaction Scale : 0.3–5.0 mmol (no yield drop observed)
  • Advantages : Atom-economical, no coupling agents required.

Acid Chloride Aminolysis

Adapted from adamantane-indole acetamide syntheses, this two-step approach involves:

Step 1: Acid Chloride Formation

  • Indole-3-glyoxylic acid (1.0 eq) reacts with oxalyl chloride (2.5 eq) in dry THF (5 mL/g) at 0°C→25°C over 2 hr.
  • Volatiles are removed under vacuum to yield 2-(1H-indol-3-yl)-2-oxoacetyl chloride as a yellow oil.

Step 2: Amine Coupling

  • The acid chloride (1.0 eq) is added dropwise to 2,3-dimethylaniline (1.1 eq) and triethylamine (2.0 eq) in THF at −20°C.
  • After 12 hr at 25°C, the mixture is washed with 5% HCl, dried (MgSO₄), and crystallized from ethanol/water (1:3), giving 75–78% yield.

Coupling Agent-Mediated Synthesis

For acid-sensitive substrates, carbodiimide-mediated coupling is preferred:

Procedure :

  • Indole-3-glyoxylic acid (1.0 eq), 2,3-dimethylaniline (1.05 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) are dissolved in DMF (3 mL/mmol).
  • After 24 hr at 25°C, the solution is diluted with EtOAc, washed with NaHCO₃ (sat.), and purified via flash chromatography (hexane:EtOAc = 4:1), yielding 88–91% .

Optimization Notes :

  • Solvent : DMF > CH₂Cl₂ (yield +15%)
  • Base : No additional base required (amine acts as base)

Solid-Phase Synthesis (Parallel Optimization)

For high-throughput applications, Wang resin-bound methods enable rapid screening:

  • Resin Loading : Wang resin (1.2 mmol/g) is functionalized with indole-3-glyoxylic acid via DIC/HOAt activation.
  • Coupling : 2,3-dimethylaniline (5 eq) in DMF with 10 mol% DMAP, 24 hr at 25°C.
  • Cleavage : TFA/CH₂Cl₂ (1:9, v/v) for 1 hr, yielding 73–76% after HPLC purification.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Isocyanate Route

Comparative studies in polar vs. nonpolar solvents reveal:

Solvent Yield (%) Reaction Time (hr) Purity (HPLC, %)
CH₂Cl₂ 85 16 98.2
THF 78 20 96.5
DMF 92 12 97.8
Toluene 62 24 94.1

DMF accelerates reactivity due to enhanced isocyanate solubility but requires rigorous drying to prevent hydrolysis.

Temperature Profile for Acid Chloride Method

Controlled experiments (−20°C→50°C) demonstrate:

  • −20°C : Minimizes diketopiperazine side products (<2%)
  • 25°C : Optimal balance of rate vs. side reactions (5% impurities)
  • >30°C : Rapid decomposition (yields <40%)

Spectroscopic Characterization

¹H NMR (500 MHz, DMSO-d₆)

δ (ppm) Multiplicity Integration Assignment
11.92 s 1H Indole NH
10.21 s 1H Amide NH
8.12–7.05 m 8H Aromatic H
2.31 s 6H C2/C3-CH₃ (phenyl)

Data consistent with analog 3aa (δ 8.97 ppm amide NH in CDCl₃).

IR (KBr, cm⁻¹)

  • 3280 (N-H stretch)
  • 1685 (amide C=O)
  • 1620 (α-keto C=O)
  • 1540 (C=C aromatic)

Purity and Stability Assessment

HPLC Conditions

  • Column : C18, 250 × 4.6 mm, 5 μm
  • Mobile Phase : MeCN/H₂O (70:30) + 0.1% TFA
  • Retention Time : 6.8 min (purity >98%)

Accelerated Stability Study

Condition 1 Week 4 Weeks
25°C/60% RH 99.1% 98.3%
40°C/75% RH 97.8% 94.5%
Photolytic (ICH Q1B) 98.9% 96.2%

Stored best under nitrogen at −20°C with desiccant.

Comparative Analysis of Methods

Parameter Isocyanate Route Acid Chloride Coupling Agent Solid-Phase
Yield (%) 82–85 75–78 88–91 73–76
Purity (HPLC, %) 98.2 96.5 99.1 95.4
Scale-Up Feasibility Excellent Moderate Good Limited
Cost (USD/g) 120 145 210 480

Isocyanate route offers the best balance of cost and efficiency for gram-scale synthesis.

Industrial-Scale Considerations

For pilot plant production (>1 kg):

  • Continuous Flow Reactors : Reduce reaction time by 70% (3.5 hr vs. 16 hr batch)
  • Crystallization Optimization : Ethanol/water (1:4) achieves 99.5% recovery
  • Waste Streams : <5% organic solvents, neutralized aqueous phases (pH 6–8)

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the oxoacetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Pharmacological Studies

Research has indicated that compounds similar to N-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide exhibit significant biological activity. Studies have focused on:

  • Anticancer Activity :
    • Compounds within this structural class have shown promising results against various cancer cell lines. For instance, derivatives have been tested for cytotoxic effects against HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cell lines. Notably, certain derivatives demonstrated potent anti-proliferative activity with specific IC50 values indicating their effectiveness in inducing apoptosis through caspase-dependent pathways .
  • Mechanisms of Action :
    • The mechanism by which these compounds exert their effects is not fully elucidated but may involve interactions with specific molecular targets such as enzymes or receptors. For example, some studies suggest that the activation of caspase enzymes plays a crucial role in mediating apoptosis in cancer cells .
  • Bioactivity Profiles :
    • The compound's unique structure may lead to various pharmacological effects, including anti-inflammatory and neuroprotective activities. The indole moiety is particularly noted for its interactions with biological macromolecules .

Recent Research Insights

Recent studies have highlighted the potential of this compound derivatives in drug development. For example:

  • A study reported on the synthesis and evaluation of novel derivatives that showed significant cytotoxicity against liver cancer cells, emphasizing their potential as anticancer agents .
  • Another investigation focused on the compound's ability to induce apoptosis through specific caspase pathways, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with receptors involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Adamantane-Containing Indole-Oxoacetamide Derivatives

Key Compounds : N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (e.g., Compound 5r, 5i, 5k) .

  • Structural Differences : These analogs incorporate an adamantane moiety at the indole C2 position, enhancing steric bulk and hydrophobicity compared to the simpler 2,3-dimethylphenyl group in the target compound.
  • Biological Activity :
    • Anticancer Effects : Compound 5r (N-(2,4-dimethylphenyl) variant) showed potent activity against HepG2 liver cancer cells (IC50 = 10.56 ± 1.14 µM) via caspase-8-dependent apoptosis and PARP cleavage .
    • Selectivity : Adamantane derivatives exhibit cell line-dependent efficacy; e.g., Compound 5f preferentially inhibits HeLa cells (IC50 = 17.65 ± 1.54 µM) .
  • Mechanistic Insights : Activation of caspase-3/8 and cell cycle arrest (G2/M phase) are common pathways, distinct from microtubule-targeting agents like D-24851 .
Table 1: IC50 Values of Selected Adamantane Derivatives
Compound Substituent HepG2 (µM) HeLa (µM) MCF7 (µM)
5r 2,4-Dimethylphenyl 10.56 ± 1.14 22.34 ± 2.01 25.67 ± 1.89
5f 3-Trifluoromethylphenyl 18.92 ± 1.76 17.65 ± 1.54 20.11 ± 1.92
5k 2,4-Dimethylphenyl 14.23 ± 1.32 19.87 ± 1.78 23.45 ± 2.10

Data adapted from .

Other Indole-Oxoacetamide Derivatives

D-24851 (Microtubule Inhibitor)
  • Structure : N-(Pyridin-4-yl)-[1-(4-chlorobenzyl)-indol-3-yl]-glyoxylamide .
  • Key Differences : A glyoxylamide backbone instead of oxoacetamide and a chlorobenzyl substituent.
  • Activity :
    • Potent cytotoxicity against multidrug-resistant tumors (e.g., SKOV3 ovarian cancer).
    • Mechanism: Microtubule destabilization without neurotoxicity, unlike paclitaxel or vincristine .
8,9-Dihydrocoscinamide B
  • Structure : N-(2-(1H-Indol-3-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide .
  • Activity : Antimicrobial effects against S. aureus and ESKAPE pathogens, highlighting the scaffold’s versatility beyond anticancer applications .
Natural Derivatives from Isatis indigotica
  • Compound 2 : (1H-Indol-3-yl)oxoacetamide, isolated from the plant Isatis indigotica .
  • Significance : Demonstrates the natural occurrence of indole-oxoacetamide scaffolds, though synthetic derivatives generally exhibit enhanced bioactivity due to tailored substituents.

Impact of Substituents on Bioactivity

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • Adamantane derivatives with electron-withdrawing groups (e.g., trifluoromethyl in 5i) show enhanced cytotoxicity compared to electron-donating methyl groups (e.g., 5k) .
    • The 2,3-dimethylphenyl group in the target compound may reduce potency relative to adamantane analogs but improve metabolic stability due to lower steric hindrance.
  • Positional Effects :
    • Methyl groups at the 2,3-positions (target compound) vs. 2,4-positions (Compound 5r) influence binding pocket interactions. For example, 5r’s 2,4-dimethylphenyl group enhances HepG2 selectivity .

Biological Activity

N-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound belonging to the class of indole derivatives. Its unique structure, which includes an indole moiety and a dimethylphenyl group, suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name N(2,3dimethylphenyl)2(1Hindol3yl)2oxoacetamide\text{IUPAC Name }this compound
PropertyValue
Molecular FormulaC18H16N2O2
Molecular Weight296.34 g/mol
CAS Number852367-77-2

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Indole Ring : The indole ring can be synthesized via Fischer indole synthesis.
  • Introduction of the Dimethylphenyl Group : This is achieved through Friedel-Crafts acylation.
  • Formation of the Oxoacetamide Group : This is accomplished via an amide coupling reaction.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that indole derivatives can inhibit cell proliferation by interacting with specific molecular targets involved in cancer pathways. For instance, a study demonstrated that related compounds effectively inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Indole derivatives are known to possess activity against a range of pathogens, including bacteria and fungi. Preliminary data suggest that this compound may inhibit the growth of certain bacterial strains, potentially through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

This compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. Indole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a mechanism for reducing inflammation .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation or inflammatory responses.
  • Receptor Modulation : It may interact with receptors that play roles in cancer progression or inflammation.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that a related indole derivative showed significant cytotoxic effects on breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation .

Case Study 2: Antimicrobial Efficacy

Research conducted on various indole derivatives revealed that compounds similar to this compound demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2,3-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, and how can reaction conditions be optimized?

Answer:
The synthesis of indol-3-yl-oxoacetamide derivatives typically involves coupling reactions under anhydrous conditions to prevent hydrolysis of sensitive intermediates. For example, highlights the use of argon atmospheres and anhydrous solvents (e.g., THF, DCM) to stabilize reactive intermediates like oxoacetamides. Key steps include:

  • Condensation : Reacting indole-3-carboxylic acid derivatives with 2,3-dimethylphenylamine using coupling agents (e.g., EDC/HOBt).
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradients) and recrystallization to achieve >95% purity .
  • Yield Optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of indole to amine) and reaction time (12–24 hours) to maximize product formation.

Critical Considerations : Moisture-sensitive steps require rigorous drying of glassware and reagents. Reaction progress should be monitored via TLC or LC-MS .

Advanced: How can computational chemistry and spectroscopic analysis resolve ambiguities in the electronic and conformational properties of this compound?

Answer:
Combining density functional theory (DFT) calculations with experimental spectroscopy provides a robust framework for structural elucidation:

  • Vibrational Analysis : used FT-IR and FT-Raman to assign key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, indole N-H at ~3400 cm⁻¹). DFT (B3LYP/6-311++G(d,p)) validated the stability of the keto-enol tautomer .
  • NMR Predictions : Theoretical 13C{}^{13}\text{C} and 1H^1\text{H} NMR chemical shifts (GIAO method) can be compared to experimental data (e.g., indole C3 proton at δ 7.2–7.5 ppm) to confirm regiochemistry .
  • Electrostatic Potential Maps : Identify reactive sites for electrophilic/nucleophilic attacks, aiding in predicting reaction pathways .

Conflict Resolution : Discrepancies between experimental and computed data (e.g., bond angles) may indicate crystal packing effects or solvent interactions, necessitating single-crystal XRD validation .

Basic: What analytical techniques are essential for confirming the purity and structural integrity of this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 347.1398 for C₁₉H₁₈N₂O₂) with <2 ppm error .
  • Multinuclear NMR : 1H^1\text{H} NMR identifies substituent patterns (e.g., 2,3-dimethylphenyl protons at δ 2.2–2.4 ppm), while 13C^{13}\text{C} NMR confirms carbonyl (δ ~170 ppm) and indole carbons .
  • HPLC-PDA : Assess purity (>98%) and detect trace by-products using C18 columns (acetonitrile/water gradients) .

Validation : Cross-referencing with synthetic intermediates (e.g., TLC Rf values) ensures consistency .

Advanced: How can researchers reconcile contradictory biological activity data reported for indol-3-yl-oxoacetamide derivatives?

Answer:
Contradictions often arise from variations in assay conditions or target selectivity :

  • Receptor Binding Studies : notes that substituents on the indole ring (e.g., 5-furan-2-yl) modulate affinity for cannabinoid receptors (CB2 IC₅₀: 10–100 nM). Inconsistent activity may stem from differences in cell lines (e.g., HEK293 vs. CHO) or ligand solubility .
  • Metabolic Stability : Hepatic microsome assays (e.g., human vs. murine) can reveal species-specific degradation, explaining discrepancies in in vivo efficacy .
  • Data Normalization : Use internal controls (e.g., reference agonists/antagonists) to standardize activity metrics across studies .

Mitigation : Conduct dose-response curves (EC₅₀/IC₅₀) and orthogonal assays (e.g., cAMP accumulation for GPCRs) to validate results .

Advanced: What strategies are effective in characterizing and mitigating by-product formation during synthesis?

Answer:

  • LC-MS/MS : Identifies common by-products (e.g., hydrolyzed oxoacetamide or dimerization products) via fragmentation patterns .
  • Reaction Monitoring : Use inline FT-IR to detect intermediates (e.g., acylurea formation) and adjust reagent addition rates .
  • By-Product Mitigation :
    • Temperature Control : Lowering reaction temperature (<0°C) reduces side reactions in exothermic steps .
    • Scavenger Resins : Employ polymer-bound sulfonic acid to trap excess amines .

Case Study : observed 5–10% dimerization during oxadiazole formation; this was suppressed using bulky bases (e.g., DIPEA) to sterically hinder coupling .

Basic: What crystallographic techniques are suitable for determining the solid-state structure of this compound?

Answer:

  • Single-Crystal XRD : Grow crystals via slow evaporation (solvent: ethyl acetate/hexane). SHELX programs ( ) refine structures with R-factor <0.05. Key parameters include bond angles (C=O: 120–125°) and packing motifs (e.g., π-π stacking between indole rings) .
  • Powder XRD : Compare experimental patterns (Cu-Kα radiation) with simulated data from single-crystal structures to confirm phase purity .

Challenges : Polymorphism can arise from solvent choice; use differential scanning calorimetry (DSC) to identify stable forms .

Advanced: How can molecular docking and dynamics simulations predict the interaction of this compound with biological targets?

Answer:

  • Docking (AutoDock Vina) : Dock the compound into CB2 receptor homology models (PDB: 5ZTY). Prioritize poses with hydrogen bonds to Ser³⁰⁷ and hydrophobic interactions with Phe¹¹⁷ .
  • MD Simulations (GROMACS) : Run 100-ns simulations to assess binding stability (RMSD <2 Å). Identify critical residues (e.g., Lys¹⁰⁹ for salt bridge formation) .
  • Free Energy Calculations (MM-PBSA) : Estimate binding affinities (ΔG ~-8 kcal/mol for high-affinity analogs) .

Validation : Correlate simulation results with mutagenesis data (e.g., Ser³⁰⁷Ala reduces binding) .

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